molecular formula C10H9BrN2O2 B1365357 Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-29-1

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1365357
CAS No.: 55899-29-1
M. Wt: 269.09 g/mol
InChI Key: CSNZZVJLCGOAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features of Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine core structure represents a fused bicyclic system containing both pyrazole and pyridine rings, creating a rigid, planar nitrogen-containing heterocyclic framework. This fundamental architecture possesses the molecular formula C7H6N2 with a molecular weight of 118.14 grams per mole, exhibiting distinctive electronic properties that arise from the fusion of two distinct nitrogen-bearing aromatic systems. The core structure demonstrates remarkable stability under various chemical conditions, with a boiling point of 210.6 degrees Celsius and a density of 1.1 grams per cubic centimeter.

The pyrazolo[1,5-a]pyridine scaffold exhibits exceptional synthetic versatility, permitting structural modifications throughout its periphery to generate diverse functional derivatives. The fused ring system creates a privileged scaffold for combinatorial library design and drug discovery applications, primarily due to its ability to accommodate various substituents at multiple positions without compromising structural integrity. The planar configuration of the bicyclic system facilitates efficient orbital overlap, contributing to the aromatic character and chemical stability observed in these compounds.

Electronic distribution within the pyrazolo[1,5-a]pyridine core demonstrates significant influence on reactivity patterns, particularly regarding electrophilic and nucleophilic substitution reactions. The presence of two nitrogen atoms in different ring environments creates distinct electronic environments, with the pyrazole nitrogen exhibiting different reactivity compared to the pyridine nitrogen. This electronic heterogeneity enables selective functionalization at specific positions, allowing for the preparation of regioselectively substituted derivatives with predictable chemical properties.

Property Value Reference
Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
Boiling Point 210.6°C
Density 1.1 g/cm³
Refractive Index 1.6050-1.6100

Significance of 3-Carboxylate Substitution Patterns

The introduction of carboxylate functionality at the 3-position of the pyrazolo[1,5-a]pyridine core represents a strategically important structural modification that significantly influences both chemical reactivity and biological activity profiles. Ethyl carboxylate substituents at this position create compounds with enhanced lipophilicity compared to their carboxylic acid counterparts, while maintaining the electron-withdrawing character essential for specific chemical transformations. The 3-carboxylate substitution pattern has proven particularly valuable in the development of antituberculosis agents, where derivatives bearing this functional group demonstrate excellent activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains.

Research investigations have revealed that pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit remarkable potency against various bacterial strains, with minimum inhibitory concentrations ranging from less than 0.002 to 0.381 micrograms per milliliter against standard laboratory strains. The carboxylate functionality at the 3-position enables subsequent chemical modifications through standard ester chemistry, including hydrolysis to carboxylic acids, aminolysis to carboxamides, and various coupling reactions to generate more complex molecular architectures.

The synthetic accessibility of 3-carboxylate derivatives has been demonstrated through multiple methodological approaches, including cyclization reactions involving hydroxylamine-O-sulfonic acid with ethyl propiolate under controlled conditions. These synthetic protocols typically proceed through multi-step sequences involving initial formation of amino-pyridine intermediates, followed by cyclization and functional group installation. The resulting ethyl ester products can be isolated in high purity through crystallization procedures, demonstrating the practical utility of these synthetic approaches.

Structural analysis of methyl pyrazolo[1,5-a]pyridine-3-carboxylate reveals a molecular weight of 176.17 grams per mole, indicating the systematic increase in molecular mass accompanying ester substitution. The compound demonstrates stability under ambient conditions and exhibits characteristic spectroscopic properties that facilitate structural confirmation and purity assessment. Crystal structure determinations have provided detailed geometric parameters for these compounds, revealing bond lengths and angles consistent with aromatic character throughout the fused ring system.

Compound Molecular Weight CAS Number Reference
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate 176.17 g/mol 63237-84-3
Pyrazolo[1,5-a]pyridine-3-carboxylic acid 162.15 g/mol 16205-46-2
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate 269.09 g/mol 55899-30-4

Role of Bromine Substituents in Heterocyclic Systems

Bromine substitution in pyrazolo[1,5-a]pyridine derivatives introduces significant electronic and steric effects that profoundly influence both chemical reactivity and physical properties of these heterocyclic compounds. The introduction of bromine at the 4-position, as observed in ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, creates a compound with molecular formula C10H9BrN2O2 and molecular weight of 269.1 grams per mole, representing a substantial increase from the parent carboxylate ester. The presence of bromine at this position significantly alters the electronic distribution within the aromatic system, creating opportunities for selective chemical transformations that exploit the unique reactivity of carbon-bromine bonds.

Brominated pyrazolo[1,5-a]pyridine derivatives demonstrate enhanced reactivity toward nucleophilic substitution reactions, particularly those involving displacement of the bromine atom by various nucleophiles. This reactivity pattern has proven valuable in synthetic chemistry, where brominated intermediates serve as versatile building blocks for the construction of more complex molecular architectures. The electron-withdrawing nature of bromine substituents also influences the reactivity of adjacent positions, potentially activating these sites toward electrophilic attack or facilitating specific rearrangement reactions.

The synthetic preparation of brominated pyrazolo[1,5-a]pyridine derivatives typically involves bromination of pre-formed heterocyclic systems or construction of the heterocyclic framework using brominated starting materials. Recent methodological developments have enabled the efficient preparation of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid through multi-step synthetic sequences involving tert-butyl carbamate derivatives and subsequent cyclization reactions. These procedures demonstrate yields and selectivities suitable for preparative applications, enabling access to gram quantities of target compounds for further investigation.

Physical property modifications accompanying bromine substitution include alterations in melting point, solubility characteristics, and spectroscopic properties that facilitate compound identification and characterization. The compound this compound appears as a light yellow solid under standard conditions, demonstrating stability sufficient for long-term storage when maintained at appropriate temperatures. Spectroscopic analysis reveals characteristic patterns consistent with the proposed structure, including diagnostic signals for both the bromine-substituted aromatic system and the ethyl carboxylate functionality.

Industrial applications of brominated pyrazolo[1,5-a]pyridine derivatives extend beyond synthetic intermediates to include potential pharmaceutical applications and materials science investigations. The systematic modification of electronic properties through bromine substitution enables fine-tuning of molecular properties for specific applications, while the presence of reactive carbon-bromine bonds facilitates further chemical elaboration as required for particular end uses.

Brominated Derivative Physical Form Storage Temperature CAS Number Reference
This compound Light yellow solid 0-8°C 55899-29-1
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate Solid Standard conditions 55899-30-4
6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid Solid Standard conditions Not specified

Properties

IUPAC Name

ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNZZVJLCGOAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480502
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55899-29-1
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55899-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl propionate with N-aminopyridine sulfates, which are synthesized from substituted pyridines and hydroxylamine-O-sulfonic acid. This reaction proceeds via a 1,3-dipolar cycloaddition to form the pyrazolo[1,5-a]pyridine core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group.

Biological Activity

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9BrN2O2C_{10}H_9BrN_2O_2 and a molecular weight of approximately 269.1 g/mol. The compound features a bromine atom at the 4-position of the pyrazolo ring, which is crucial for its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with appropriate precursors such as 4-bromopyridine derivatives.
  • Reagents : Common reagents include triethylamine and ethyl propiolate.
  • Reaction Conditions : The reactions are often conducted under reflux conditions or in flow reactors to enhance yield and purity.
Synthesis MethodYieldReaction Conditions
Method A11%Triethylamine; 20°C; 0.25h; Flow reactor
Method BVariableReflux with ethyl propiolate

The mechanism of action for this compound involves interaction with specific molecular targets, potentially including enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, studies indicate that modifications at the 4-position significantly enhance inhibitory effects against HIV-1 reverse transcriptase (RT), with IC50 values under 50 µM for some derivatives .

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory properties. In vitro and in vivo studies have shown reduced inflammation markers through gene expression analysis and protein assays . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Cell culture experiments indicate that it can inhibit cancer cell growth and induce apoptosis. Molecular docking studies suggest interactions with key proteins involved in cancer progression . Notably, derivatives of this compound have shown improved binding affinities compared to the parent compound.

Case Studies

  • HIV-1 Reverse Transcriptase Inhibition : A study focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyridine analogs found that compounds with modifications at the 4-position exhibited significant inhibition against both wild-type and drug-resistant strains of HIV-1 RT .
  • Anti-inflammatory Effects : In a model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
  • Anticancer Studies : In recent research involving various cancer cell lines, compounds derived from this compound demonstrated potent cytotoxicity, leading to further exploration in preclinical models .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate. Key factors include:

  • Regioselectivity : Electron-withdrawing substituents (e.g., bromine) at the pyridine 4-position direct cycloaddition to form the 4-bromo derivative. Steric hindrance and electronic effects of substituents significantly influence product distribution .
  • Optimized Conditions : Reactions typically use polar aprotic solvents (e.g., DMF) and mild temperatures (60–80°C) to achieve yields >80%. Post-reaction purification via column chromatography or recrystallization is standard .

Example Protocol :

StepReagents/ConditionsYield
CycloadditionEthyl propiolate, pyridine N-imide, DMF, 70°C, 12h85%
BrominationNBS (N-bromosuccinimide), AIBN, CCl₄, reflux, 6h78%

Q. How is this compound characterized structurally?

  • Spectroscopy :
  • ¹H/¹³C NMR : Distinct peaks for the ester group (δ ~4.3 ppm for -OCH₂CH₃, δ ~165 ppm for carbonyl C) and pyrazolo-pyridine aromatic protons (δ 7.5–8.5 ppm) .
  • HRMS : Molecular ion peak at m/z 285.99 (M+H⁺) confirms the molecular formula C₁₀H₈BrN₂O₂ .
    • X-ray Crystallography : Confirms planar pyrazolo-pyridine core and bromine substitution at the 4-position. Bond angles (e.g., N1-C2-Br: 120.5°) align with DFT calculations .

Q. What are the common derivatization reactions of this compound?

  • Ester Hydrolysis : Treatment with LiOH in THF/MeOH/H₂O (4:1:1) yields 4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (96% yield) .
  • Transesterification : Reacting with methanol and K₂HPO₄ at 80°C produces the methyl ester (30% yield after HPLC purification) .
  • Nucleophilic Substitution : The bromine atom can be replaced via Suzuki coupling or amination, enabling access to diverse analogs .

Advanced Research Questions

Q. How does the 4-bromo substituent affect regioselectivity in subsequent reactions?

The bromine atom acts as a directing group:

  • Electronic Effects : Withdraws electron density, activating the pyridine ring for electrophilic substitution at the 6-position.
  • Steric Effects : Hinders reactions at the 4-position, favoring functionalization at distal sites (e.g., ester group modification). Computational studies (DFT) show reduced electron density at C6 (Mulliken charge: -0.12 vs. -0.08 at C4), corroborating experimental selectivity .

Q. What strategies resolve low yields in transesterification reactions of the ethyl ester?

  • Catalyst Optimization : Using lipases (e.g., Candida antarctica Lipase B) instead of inorganic bases improves selectivity and yield (e.g., 65% for methyl ester vs. 30% with K₂HPO₄) .
  • Solvent Engineering : Replacing methanol with ionic liquids (e.g., [BMIM][BF₄]) enhances solubility and reduces side reactions .

Q. How is this compound utilized in medicinal chemistry research?

  • Scaffold for Kinase Inhibitors : The pyrazolo-pyridine core mimics purine binding motifs. Bromine substitution enhances hydrophobic interactions with kinase ATP pockets (e.g., IC₅₀ = 120 nM for a CDK2 inhibitor analog) .
  • PROTAC Development : The carboxylic acid derivative (from hydrolysis) serves as a linker for E3 ligase recruitment in PROTACs targeting oncoproteins .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • HPLC-MS/MS : Detects brominated byproducts (e.g., di-bromo analogs) at <0.1% levels using a C18 column and 0.1% formic acid in acetonitrile/water .
  • NMR Limitation : Overlapping signals for pyrazolo-pyridine protons complicate impurity identification; 2D NMR (COSY, HSQC) is recommended .

Methodological Considerations

Q. How to troubleshoot low reactivity in nucleophilic substitution reactions?

  • Activation : Use CuI or Pd(PPh₃)₄ to facilitate oxidative addition in Suzuki couplings.
  • Solvent Choice : DMSO increases polarity, stabilizing transition states in SNAr reactions .

Q. What computational tools predict the compound’s reactivity and binding affinity?

  • DFT (Gaussian 16) : Calculates Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Docking (AutoDock Vina) : Screens binding poses against target proteins (e.g., DHODH) using the bromine atom as a hydrophobic anchor .

Data Contradictions and Resolution

Q. Why do reported yields for transesterification vary widely (30–65%)?

Discrepancies arise from:

  • Catalyst Purity : Commercial K₂HPO₄ often contains traces of K₃PO₄, which deactivates the catalyst.
  • Reaction Monitoring : HPLC vs. TLC leads to differing estimates of completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.